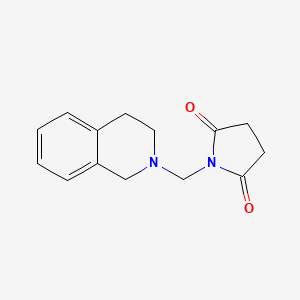

1-(3,4-二氢-2(1H)-异喹啉甲基)-2,5-吡咯烷二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione involves multiple steps, including Lewis acid-catalyzed reactions, and intramolecular cyclizations. A novel approach for synthesizing pyrrolo[2,1-a]isoquinoline derivatives involves a domino reaction from 2-aryl-pyrrolidines and alkynes under aerobic conditions, showing the complexity and specificity required in forming such compounds (Luo et al., 2023).

Molecular Structure Analysis

The molecular structure of 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione derivatives can be complex, involving multiple ring systems. Techniques like NMR and IR spectroscopy play a crucial role in determining the structure of these compounds. The synthesis and structural elucidation of pyrrolo[2,1-a]isoquinolines, for example, are achieved through one-pot three-component reactions, showcasing the intricate nature of these molecules (Dumitrascu et al., 2013).

Chemical Reactions and Properties

The chemical properties of 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione and its derivatives are influenced by their structure. These compounds can undergo various chemical reactions, including cycloadditions, dehydrogenations, and rearrangements, to form new compounds with different functionalities. An example is the synthesis of pyrrolo[2,1-a]isoquinolines by multicomponent 1,3-dipolar cycloaddition, highlighting the reactivity and potential transformations of these compounds (Dumitrascu et al., 2013).

科学研究应用

治疗中异喹啉衍生物

异喹啉 (ISOQ) 衍生物,包括与 1-(3,4-二氢-2(1H)-异喹啉甲基)-2,5-吡咯烷二酮 结构相关的那些,已被发现具有广泛的生物活性。这些活性包括抗真菌、抗帕金森病、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病、抗疟疾等。Danao 等人 (2021) 的全面综述证明了 ISOQ 衍生物在现代治疗中的药理学重要性,突出了它们作为各种药物治疗应用的低分子量抑制剂的潜力 (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021)。

药物发现中的四氢异喹啉 (THIQ)

THIQ 衍生物,包括与 1-(3,4-二氢-2(1H)-异喹啉甲基)-2,5-吡咯烷二酮 相似的结构,已被认为是自然界和药物发现中的“特权支架”。最初因神经毒性而闻名,某些 THIQ 后来被确定为预防哺乳动物帕金森病的内源性剂。它们在抗癌抗生素中的作用以及曲贝替定被批准用于软组织肉瘤标志着抗癌药物发现的重要里程碑。THIQ 衍生物在癌症、疟疾、中枢神经系统、心血管和代谢疾病中的治疗多功能性突出了它们作为具有独特作用机制的新型候选药物的潜力 (Singh & Purvi A. Shah, 2017)。

吡咯喹啉醌作为氧化还原辅因子

吡咯喹啉醌 (PQQ) 及其与真核酶的相关性为氧化还原辅因子在生化过程中的作用引入了新的视角。真核铜胺氧化酶中 PQQ 的鉴定表明其在酶催化的胺氧化反应中的重要性,表明异喹啉衍生物和相关化合物在生物氧化还原反应中具有更广泛的意义 (Hartmann & Klinman, 1988)。

异喹啉衍生物的合成和应用

从炔丙醇合成吡啶、喹啉和异喹啉证明了异喹啉衍生物在药物化学中的化学多功能性和重要性。这些化合物对于开发药品、抗生素、染料和农用化学品至关重要,这表明与 1-(3,4-二氢-2(1H)-异喹啉甲基)-2,5-吡咯烷二酮 结构相关的化合物的广泛适用性 (Mishra, Nair, & Baire, 2022)。

安全和危害

属性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-5-6-14(18)16(13)10-15-8-7-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMAYTLLZJHDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232166 |

Source

|

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83095-06-1 |

Source

|

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083095061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)

![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)

![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)

![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)

![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)

![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5577102.png)

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)